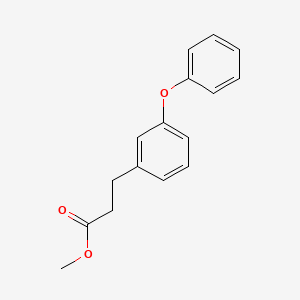
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one
Descripción general
Descripción
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one involves the reaction of 2,5-dibromonitrobenzene with ethyl acetoacetate and potassium carbonate in dimethylformamide (DMF) at 80°C. This is followed by the addition of iron in glacial acetic acid at 120°C, resulting in the formation of the desired compound with a yield of 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states or functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted indole derivatives.
Reduction: Formation of 4-bromo-1,3-dihydro-5-amino-2H-indol-2-one.
Oxidation: Formation of oxidized indole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in cellular processes. For example, indole derivatives are known to interact with multiple receptors and enzymes, leading to various pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
2H-Indol-2-one: A parent compound with similar structural features but lacking the bromine and nitro groups.
4-bromo-1,3-dihydro-2H-indol-2-one: Similar structure but without the nitro group.
5-nitro-1,3-dihydro-2H-indol-2-one: Similar structure but without the bromine atom.
Uniqueness
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H5BrN2O3 |
|---|---|
Peso molecular |
257.04 g/mol |
Nombre IUPAC |
4-bromo-5-nitro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5BrN2O3/c9-8-4-3-7(12)10-5(4)1-2-6(8)11(13)14/h1-2H,3H2,(H,10,12) |
Clave InChI |
LAEDNJNAOBPJRP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2Br)[N+](=O)[O-])NC1=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,4-DIOXA-SPIRO[4.5]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE](/img/structure/B8482388.png)




![tert-butyl N-[2-(2,6-dichlorophenyl)ethyl]-N-[(3-iodophenyl)methyl]carbamate](/img/structure/B8482434.png)
![8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8482442.png)



![3-(4-Nitrophenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8482472.png)

